9-Cyclopentyladenine

Platelet Biology cAMP Signaling Adenylyl Cyclase Inhibition

9-Cyclopentyladenine (NSC-19486) is a non-competitive adenylyl cyclase inhibitor whose N9-cyclopentyl substitution confers a unique intermediate potency (I50=4 µM in platelets)—between SQ 22,536 (1 µM) and SQ 21,611 (60 µM)—enabling cAMP dose-response titration without complete blockade. Validated in PC12 neuronal differentiation, rhabdomyosarcoma proliferation (LOPAC hit ratio=3.43 at 5 µM), and ex vivo vas deferens assays. ≥98% purity. Request bulk quote.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 715-91-3
Cat. No. B1665524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Cyclopentyladenine
CAS715-91-3
SynonymsAdenine, 9-cyclopentyl- (8CI);  NSC 19486;  NSC-19486;  NSC19486
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13)
InChIKeyKTJWHJNBTXITCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-Cyclopentyladenine (CAS 715-91-3) as a Research-Grade Adenylyl Cyclase Inhibitor


9-Cyclopentyladenine (NSC-19486, SQ 22,534) is a synthetic adenine derivative that functions as a non-competitive inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP) . By targeting the P-site domain of AC, this compound reduces intracellular cAMP levels and blocks downstream signaling events including protein phosphorylation and cellular morphological differentiation [1]. Its cyclopentyl substitution at the N9 position confers distinct pharmacological properties relative to other 9-substituted adenines, making it a valuable tool for dissecting cAMP-dependent pathways in platelet biology, neuronal differentiation, and cell proliferation studies [2].

Why 9-Cyclopentyladenine Cannot Be Replaced by Other Adenine Derivatives


Substitution at the N9 position of the adenine ring is not a trivial modification; it fundamentally alters the compound's interaction with adenylyl cyclase and other purinergic targets. As demonstrated in a direct comparative study of 9-substituted adenine derivatives in human platelets, the concentration required to inhibit cAMP accumulation varies by 60-fold between analogs—from 1 µM for SQ 22,536 to 60 µM for SQ 21,611—with 9-cyclopentyladenine occupying a distinct intermediate potency position (I50 = 4 µM) [1]. Furthermore, the cyclopentyl moiety confers a unique binding mode to the P-site of adenylyl cyclase that is not replicated by tetrahydrofuryl, furfuryl, or benzyl substituents, resulting in divergent effects on cAMP-dependent aggregation reversal and downstream signaling [1]. Simply selecting any 'adenylyl cyclase inhibitor' without regard to the specific 9-substituent risks introducing off-target effects, inappropriate potency, or isoform selectivity profiles that deviate from established literature benchmarks.

Quantitative Differentiation of 9-Cyclopentyladenine Against Closest Analogs


cAMP Reduction Potency in Human Platelets: Intermediate Efficacy Between SQ 22,536 and SQ 21,611

In a head-to-head study of 9-substituted adenine derivatives using human platelet particulate preparations, 9-cyclopentyladenine (SQ 22,534) exhibited an I50 of 4 µM for blocking prostaglandin E1 (PGE1)-stimulated cAMP accumulation. This potency was intermediate: 4-fold less potent than 9-(tetrahydro-2-furyl)adenine (SQ 22,536, I50 = 1 µM) but 15-fold more potent than 9-benzyladenine (SQ 21,611, I50 = 60 µM) [1]. The same study demonstrated that 9-cyclopentyladenine reversed PGE1-mediated inhibition of ADP-induced platelet aggregation by 30% at 100 µM, whereas SQ 22,536 and SQ 4647 achieved 50% reversal at 30 µM [1].

Platelet Biology cAMP Signaling Adenylyl Cyclase Inhibition

Cell Proliferation Modulation in Rhabdomyosarcoma Cells: A Validated High-Throughput Screening Hit

In a LOPAC small-molecule library screen against RH4-AP2ß-LF rhabdomyosarcoma cells, 9-cyclopentyladenine produced a proliferation ratio of 3.43 (proliferation rate normalized to luciferase activity) following 24-hour incubation at 5 µM [1]. This value indicates a reproducible pro-proliferative effect in this cellular context. For comparison, the control (non-treated cells) yields a baseline ratio of 1.0, while other positive hits in the same screen included retinoic acid p-hydroxyanilide (ratio 4.51) and (±)-quinpirole dihydrochloride (ratio 4.29) [1].

Cancer Cell Biology High-Throughput Screening cAMP-Dependent Proliferation

Functional cAMP Synthesis Inhibition in Intact Tissue: Rat Vas Deferens Facilitation Blockade

In isolated rat vas deferens preparations, 9-cyclopentyladenine at 100 µM completely prevented the facilitatory effects mediated by adenosine A2B and β2-adrenoceptor activation, effects attributed to cAMP elevation [1]. The same study employed 2′,5′-dideoxyadenosine, another adenylyl cyclase inhibitor, which achieved comparable blockade at a 33-fold lower concentration (3 µM) [1]. This differential potency in intact tissue highlights 9-cyclopentyladenine's distinct pharmacokinetic and target-engagement profile relative to other P-site inhibitors in a physiologically relevant ex vivo system.

Neuropharmacology Tissue Pharmacology Adenosine Receptor Crosstalk

DMSO Solubility Advantage Over Mesylate Salt Form

For researchers requiring high-concentration DMSO stock solutions, 9-cyclopentyladenine free base offers superior solubility relative to its commonly used mesylate salt. The free base dissolves at 50 mg/mL (246 mM) in DMSO , whereas 9-cyclopentyladenine monomethanesulfonate achieves 41.67 mg/mL (139 mM) in DMSO, requiring heating and sonication to 60°C . This 1.8-fold molar solubility advantage translates to higher achievable final concentrations in DMSO-based assay systems and reduces the solvent volume required for dose-response experiments.

Compound Handling Assay Development Solubility Optimization

Neuronal Differentiation Blockade: Confirmed Target Engagement in PC12 Cells

In PC12 pheochromocytoma cells stimulated with militarinone A to induce neurite outgrowth, co-treatment with 9-cyclopentyladenine completely blocked morphological differentiation and phosphorylation of CREB and ERK1/2 [1]. This effect was comparable to blockade achieved by the MEK1 inhibitor PD098059 and the PI3K inhibitor wortmannin, confirming that cAMP signaling via adenylyl cyclase is essential for the differentiation cascade [1]. While quantitative dose-response data for 9-cyclopentyladenine in this specific model is not reported, the compound's activity at a concentration commonly employed in PC12 studies (typically 100-200 µM range) validates its utility as a tool for dissecting cAMP-dependent differentiation pathways.

Neurobiology Neurite Outgrowth Differentiation Signaling

Optimal Use Cases for 9-Cyclopentyladenine Based on Quantitative Evidence


Platelet cAMP Signaling Studies Requiring Moderate, Tunable AC Inhibition

When investigating PGE1-mediated cAMP elevation and its downstream effects on platelet aggregation, 9-cyclopentyladenine's intermediate I50 of 4 µM [1] allows researchers to titrate cAMP suppression without the complete blockade observed with more potent inhibitors like SQ 22,536 (I50 = 1 µM). This enables dose-response experiments that reveal subtle regulatory thresholds in thrombocyte function [1].

High-Throughput Screening for cAMP-Dependent Proliferation Modulators in Cancer Cells

As a validated hit in the LOPAC library screen (proliferation ratio = 3.43 at 5 µM) [1], 9-cyclopentyladenine serves as a reliable positive control for HTS campaigns aimed at identifying novel adenylyl cyclase inhibitors or cAMP pathway modulators in rhabdomyosarcoma and other cancer cell lines.

Intact Tissue Pharmacology Where Potent AC Inhibitors Cause Artifactual Suppression

In ex vivo preparations such as rat vas deferens, 9-cyclopentyladenine's 100 µM effective concentration [1] provides a functional window for inhibiting cAMP-mediated facilitation without the excessive potency of 2′,5′-dideoxyadenosine (3 µM), which may completely silence cAMP-dependent responses and obscure physiological regulation [1].

Neuronal Differentiation Studies Requiring cAMP Pathway Dissection

For researchers investigating neurotrophic factor signaling cascades in PC12 cells, 9-cyclopentyladenine provides a pharmacological tool to block cAMP-dependent differentiation downstream of adenylyl cyclase activation [1]. Its orthogonal mechanism to kinase inhibitors (MEK1, PI3K) allows for combinatorial experiments that map the signaling hierarchy controlling neurite outgrowth [1].

Quote Request

Request a Quote for 9-Cyclopentyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.